Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] typically involves the reaction of N-ethylpiperazine with appropriate diazonium salts. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like pyridine. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory drug.
Mechanism of Action
The mechanism of action of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Diazene-1,2-diylbis(piperidin-1-ylmethanone): Another piperazine derivative with similar structural features.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with comparable biological activities.
Uniqueness
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is unique due to its specific substitution pattern and the presence of the diazene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54904-82-4 |
---|---|
Molecular Formula |
C14H26N6O2 |
Molecular Weight |
310.40 g/mol |
IUPAC Name |
4-ethyl-N-(4-ethylpiperazine-1-carbonyl)iminopiperazine-1-carboxamide |
InChI |
InChI=1S/C14H26N6O2/c1-3-17-5-9-19(10-6-17)13(21)15-16-14(22)20-11-7-18(4-2)8-12-20/h3-12H2,1-2H3 |
InChI Key |
FYGUSBUFDRNHRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.